molecular formula C14H10FN B132905 6-(4-fluorophenyl)-1H-indole CAS No. 147621-16-7

6-(4-fluorophenyl)-1H-indole

Cat. No. B132905
M. Wt: 211.23 g/mol
InChI Key: RUYZRLREVCHREA-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorophenyl)-1H-indole is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a 4-fluorophenyl group on the indole core can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of indole derivatives with a 4-fluorophenyl group can be achieved through various synthetic routes. For instance, the synthesis of novel derivatives involving the condensation of substituted 3-(4-fluorophenyl)-1-isopropyl indole with acrolein followed by further condensation with 6-fluoro-3-(piperidine-4-yl) benzisoxazole has been described, yielding compounds with good anti-inflammatory and antimicrobial activity . Although the exact synthesis of 6-(4-fluorophenyl)-1H-indole is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with various substituents affecting the overall conformation. For example, in a related compound, the indole ring systems are approximately perpendicular to each other, and the 4-fluorophenyl ring is twisted with respect to the indole ring systems . Such structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions, depending on their substituents. The presence of a fluorine atom on the phenyl ring can affect the reactivity of the compound, potentially leading to unique chemical behaviors. The papers provided do not detail specific reactions for 6-(4-fluorophenyl)-1H-indole, but studies on similar compounds have shown interactions such as C-H...pi and nonconventional C-H...F contacts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-fluorophenyl)-1H-indole can be inferred from related compounds. For instance, the crystal structure of a similar compound shows that molecules are linked by N-H...O hydrogen bonds, forming layers in the crystal, and are further connected by C-H...pi interactions . The presence of fluorine can also lead to weak intermolecular interactions like C-F...F-C, which have been observed in charge density studies . Additionally, spectroscopic characterization and theoretical studies on related compounds provide insights into their vibrational and NMR properties, which are essential for understanding the compound's behavior .

Scientific Research Applications

  • Crystal Engineering and Molecular Interactions : The molecule is used in crystal engineering to study the role of 'organic fluorine' and its involvement in weak C-H...F and C-H...pi interactions (Choudhury, Nagarajan, & Row, 2004).

  • Synthesis of Substituted Indoles : It serves as a starting material for synthesizing various indole and carbazole derivatives, indicating its utility in organic synthesis (Kudzma, 2003).

  • Structural Analysis and DFT Studies : Its derivatives have been analyzed through crystal structure and DFT (Density Functional Theory) studies to understand molecular configuration and electronic properties (Gummidi, Kerru, Ibeji, & Singh, 2019).

  • Fungicide Discovery : Certain derivatives exhibit considerable fungicidal activities, especially against Rhizoctonia cerealis, showcasing its potential in agricultural applications (Huo et al., 2022).

  • Biological Evaluation : Its role in biological evaluation, particularly in synthesizing compounds with potential bioactivity, has been explored in various studies (Sapnakumari, Narayana, & Sarojini, 2014).

  • Experimental and Computational Investigations : It is used in experimental and computational investigations of new indole derivatives, contributing to the understanding of molecular stability and interactions (Tariq et al., 2020).

  • Synthesis and Biological Evaluation : The molecule is pivotal in synthesizing a series of derivatives for evaluating their anti-inflammatory, antioxidant, and antimicrobial activities (Sravanthi, Rani, & Manju, 2015).

  • Charge Density Analysis : Studies on charge density provide insights into weak intermolecular interactions like C-H...F and C-F...F-C, crucial for understanding molecular behavior (Chopra, Cameron, Ferrara, & Guru Row, 2006).

  • Photoreaction Studies : It is involved in photoreaction studies to explore new fluorophores and unique modifications, essential in developing novel labeling strategies and bioactive derivatives (Ladner, Tran, Le, Turner, & Edwards, 2014).

  • Synthesis of Antioxidant Derivatives : Its role in synthesizing antioxidant derivatives showcases its importance in pharmaceutical and biochemical research (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).

properties

IUPAC Name

6-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYZRLREVCHREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455425
Record name 6-(4-FLUOROPHENYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-1H-indole

CAS RN

147621-16-7
Record name 6-(4-FLUOROPHENYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A degassed solution of 6-bromoindole (1.0 g, 5.1 mmol), 4-fluorobenzeneboronic acid (0.928 g, 6.63 mmol), potassium phosphate (2.7 g, 153 mmol) and palladium(0)tetrakis-(triphenylphosphine) (0.294 g, 0.255 mmol) in dimethylacetamide (50 mL) was heated at 120° C. for 14 hours. After cooling to room temperature, the mixture was diluted with water. The suspension was filtered, the solid washed with water and then dissolved in ethyl acetate (100 mL), dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with ethyl acetate:hexane (1:4) to give 0.411 g (38.2%) of the title compound as a white crystalline solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.928 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(0)tetrakis-(triphenylphosphine)
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38.2%

Synthesis routes and methods II

Procedure details

Step 1 A mixture of 6-bromo-1H-indole (0.25 g, 1.275 mmol), 4-fluorophenylboronic acid (0.178 g, 1.275 mmol), and 2 M aqueous sodium carbonate (2.0 mL, 4.00 mmol) in toluene (10 mL) and ethanol (2.500 mL) was purged with argon and treated with tetrakis(triphenylphosphine)palladium (0.074 g, 0.064 mmol). The mixture was heated at 90° C. After 17 h, the mixture was cooled to rt and partitioned between water and EtOAc. The organic phase was dried and concentrated. The residue was purified by column chromatography (eluting with a gradient from 95:5 to 60:40 hexane-EtOAc) to provide 6-(4-fluorophenyl)-1H-indole as a white solid (175.5 mg, 65%). 1H NMR (400 MHz, DMSO-d6) δ 11.17 (1H, br. s.), 7.65-7.71 (2H, m), 7.56-7.62 (2H, m), 7.37 (1H, t, J=2.9 Hz), 7.22-7.31 (3H, m), 6.44 (1H, t, J=2.0 Hz). Mass spectrum m/z 212.2 (M+H)+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.074 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
The orphan receptor GPR17 may be a novel drug target for inflammatory diseases. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951, 1) was previously …
Number of citations: 21 pubs.acs.org
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
MreB is a cytoskeleton protein present in rod-shaped bacteria that is both essential for bacterial cell division and highly conserved. Because most Gram (-) bacteria require MreB for cell …
Number of citations: 6 link.springer.com
Y Zhang, JD Rosado-Lugo, P Datta, Y Sun, Y Cao… - Antibiotics, 2022 - mdpi.com
Efflux pumps in Gram-negative bacteria such as Pseudomonas aeruginosa provide intrinsic antimicrobial resistance by facilitating the extrusion of a wide range of antimicrobials. …
Number of citations: 5 www.mdpi.com
B Li, L Huang, J Lin, X Ma, Y Luo, W Gai, Y Xie… - European Journal of …, 2023 - Elsevier
Abstract Development and design of anti-influenza drugs with novel mechanisms is of great significance to combat the ongoing threat of influenza A virus (IAV). Hemagglutinin (HA) is …
Number of citations: 3 www.sciencedirect.com
DJ Hwang, Y He, S Ponnusamy… - Journal of Medicinal …, 2018 - ACS Publications
In our effort to find small-molecule treatments of advanced prostate cancers (PCs), a novel series of indolyl and indolinyl propanamides (series II and III) were discovered as selective …
Number of citations: 48 pubs.acs.org
MAE Pinto‐Bazurco Mendieta, M Negri… - Archiv der …, 2008 - Wiley Online Library
Twenty‐one novel compounds originating from two classes of annulated biphenyls were synthesized as mimetics of the steroidal A‐ and C‐rings and examined for their potency as …
Number of citations: 30 onlinelibrary.wiley.com
MAE Pinto-Bazurco Mendieta - 2009 - publikationen.sulb.uni-saarland.de
Ungenügend wirksame und risikoreiche Behandlungen sind der heutige Stand der Prostatakrebstherapien. Dies motivierte uns zur Entwicklung antiandrogener nebenwirkungs-armer …
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it
UE Hille - 2010 - publikationen.sulb.uni-saarland.de
An der menschlichen Steroid-Biosynthese sind sechs CYP Enzyme beteiligt. Vier davon stellen sehr interessante Targets zur Entwicklung neuer Medikamente für die Therapie einer …
B VON
Number of citations: 0

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